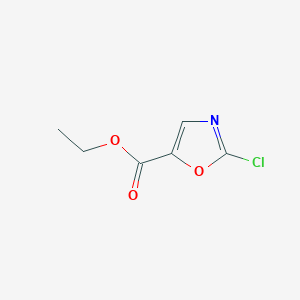

Ethyl 2-chlorooxazole-5-carboxylate

Description

Significance of Chlorooxazole Carboxylates in Organic Synthesis and Medicinal Chemistry Research

Chlorooxazole carboxylates, a specific class of oxazole (B20620) esters, are particularly significant in both organic synthesis and medicinal chemistry. The presence of a chlorine atom, typically at the C2 position, provides a reactive site for nucleophilic aromatic substitution and for modern cross-coupling reactions. wikipedia.orgacs.org This makes compounds like Ethyl 2-chlorooxazole-5-carboxylate highly versatile building blocks. acs.orgevitachem.com

In medicinal chemistry, the oxazole nucleus is a key component in many compounds with favorable biological activities. semanticscholar.org The nitrogen and oxygen atoms in the ring can interact with enzymes and receptors through various non-covalent bonds, leading to a spectrum of biological effects. semanticscholar.org Chlorooxazole carboxylates serve as crucial starting materials for synthesizing novel therapeutic agents, with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comlookchem.comlookchem.com Their utility is demonstrated in the creation of di- and tri-substituted oxazoles, which are frameworks for biologically active molecules, including some with anti-inflammatory properties. acs.orgacs.org

Historical Context of Oxazole Synthesis and Reactivity Studies

The history of oxazole chemistry began with its first reported synthesis in 1947, although the heterocycle was first described by Hantzsch in 1887. taylorandfrancis.com Early methods for constructing the oxazole ring include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which uses a cyanohydrin and an aldehyde. numberanalytics.comwikipedia.org These classical methods were foundational in producing 2,5-disubstituted oxazoles. wikipedia.org

Early reactivity studies revealed that oxazoles undergo electrophilic aromatic substitution, primarily at the C5 position, especially when electron-donating groups are present. wikipedia.org Conversely, nucleophilic aromatic substitution readily occurs at the C2 position if a good leaving group is attached. wikipedia.org A significant development in understanding oxazole reactivity was the application of Diels-Alder reactions, where the oxazole ring acts as a diene. This has become a well-established route to synthesizing pyridines, including precursors to vitamin B6. wikipedia.org The predictable and regioselective metallation chemistry of oxazoles, often followed by transition metal-catalyzed cross-coupling reactions, has further expanded their synthetic utility, enabling the construction of complex natural products. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLDTEIDAGWEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649994 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862599-47-1 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Ethyl 2 Chlorooxazole 5 Carboxylate

Ethyl 2-chlorooxazole-5-carboxylate is a liquid at room temperature. sigmaaldrich.com It is identified by the CAS Number 862599-47-1. sigmaaldrich.comnih.gov Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-chloro-1,3-oxazole-5-carboxylate | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₆ClNO₃ | sigmaaldrich.comnih.govabovchem.com |

| Molecular Weight | 175.57 g/mol | nih.govabovchem.comechemi.com |

| Canonical SMILES | CCOC(=O)C1=CN=C(O1)Cl | nih.gov |

| InChI Key | ZFLDTEIDAGWEEI-UHFFFAOYSA-N | sigmaaldrich.comnih.govechemi.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 254.1 ± 32.0 °C (Predicted) | echemi.com |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | echemi.com |

| pKa | -2.0 ± 0.10 (Predicted) | echemi.com |

| Purity | 95% | sigmaaldrich.comabovchem.com |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | sigmaaldrich.comchemicalbook.com |

Spectroscopic Analysis Data

Detailed public spectroscopic data for Ethyl 2-chlorooxazole-5-carboxylate is limited. However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton at the C4 position of the oxazole (B20620) ring. For the closely related isomer, ethyl 2-chlorooxazole-4-carboxylate, the C5 proton appears as a singlet at δ 8.20 ppm, while the ethyl group protons appear at δ 4.40 (quartet) and δ 1.39 (triplet) ppm. aging-us.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring (C2, C4, and C5), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically around 1727 cm⁻¹. estranky.sk Other characteristic peaks would include C-O and C-N stretching vibrations from the oxazole ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. For the related 4-carboxylate isomer, a low-resolution mass spectrum shows the [M+H]⁺ ion at m/z 176.1. aging-us.com

Synthesis and Manufacturing

The synthesis of substituted oxazoles can be achieved through various methods. researchgate.net A common strategy for producing chlorooxazole carboxylates involves the modification of a pre-existing amino-oxazole carboxylate. For instance, the synthesis of the related isomer, ethyl 2-chlorooxazole-4-carboxylate, starts from ethyl 2-aminooxazole-4-carboxylate. aging-us.com This starting material is treated with tert-butyl nitrite (B80452) and copper(II) chloride in acetonitrile. aging-us.com This reaction, a type of Sandmeyer reaction, replaces the amino group with a chloro group to yield the final product. aging-us.com

A similar pathway can be envisaged for the synthesis of Ethyl 2-chlorooxazole-5-carboxylate, likely starting from ethyl 2-aminooxazole-5-carboxylate. The process generally involves the diazotization of the amino group followed by displacement with a chloride ion. Another approach involves the reaction of N-arylurea with ethyl 2-chloro-3-oxopropionate, which has been shown to produce this compound. estranky.sk

Advanced Spectroscopic and Chromatographic Methodologies for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the complete atomic framework of a molecule in solution.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the chemical environments of the hydrogen and carbon atoms within Ethyl 2-chlorooxazole-5-carboxylate, respectively.

In the ¹H NMR spectrum, the ethyl group protons exhibit characteristic signals. The methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) protons (CH₂) present as a quartet due to spin-spin coupling with the adjacent methyl protons. The proton attached to the oxazole (B20620) ring will appear as a singlet in a distinct region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a lower field. The carbon atoms of the ethyl group and the carbons within the oxazole ring will each have distinct chemical shifts, confirming the core structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole-H | ~8.20 | - |

| -OCH₂CH₃ | ~4.40 (quartet) | ~61.0 |

| -OCH₂CH₃ | ~1.39 (triplet) | ~14.5 |

| C=O | - | ~165.4 |

| Oxazole C2 | - | ~152.1 |

| Oxazole C4 | - | ~128.1 |

| Oxazole C5 | - | ~149.7 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for elucidating the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the ethyl methylene protons and their attached carbon, the ethyl methyl protons and their carbon, and the oxazole proton and its corresponding carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Carbonyl and C-Cl Stretching Frequencies

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretch. This peak typically appears in the region of 1700-1750 cm⁻¹. The presence of the electron-withdrawing oxazole ring may slightly shift this frequency.

The carbon-chlorine (C-Cl) bond will also have a characteristic stretching vibration. This absorption is generally found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy can also be employed to observe these and other vibrational modes. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the C-Cl stretch may be more readily observable. spectroscopyonline.com

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Ester) | 1700 - 1750 | 1700 - 1750 |

| C-O (Ester) | 1000 - 1300 | 1000 - 1300 |

| C-Cl | 600 - 800 | 600 - 800 |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This allows for the direct confirmation of the molecular weight. For a related compound, ethyl 2-chlorooxazole-4-carboxylate, the [M+H]⁺ ion was observed at m/z 176.1. aging-us.com

Electron Ionization (EI): This is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. Common fragmentation pathways for this compound might include the loss of the ethoxy group (-OCH₂CH₃), the loss of ethylene (B1197577) from the ethyl ester, or cleavage of the oxazole ring. Analysis of these fragment ions can further confirm the proposed structure.

By integrating the data from these advanced spectroscopic and chromatographic methods, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity and purity for subsequent applications in research and synthesis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the elemental composition of the molecule, confirming its molecular formula. core.ac.uk For this compound (C₆H₆ClNO₃), the experimentally determined exact mass can be compared against the theoretically calculated mass to verify its identity. nih.gov This technique is invaluable in distinguishing the compound from other isomers or molecules with the same nominal mass.

A chance observation in an HRMS report for a related compound highlighted the potential for certain molecules to bind tightly with metal ions, a factor that can be relevant during analysis. scispace.com

| Parameter | Value | Source |

| Molecular Formula | C₆H₆ClNO₃ | nih.gov |

| Calculated Exact Mass | 175.0036207 Da | nih.gov |

| Technique | High-Resolution Mass Spectrometry (HRMS) | core.ac.uk |

X-ray Crystallography for Solid-State Structure Determination

Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking. Such structural data is crucial for understanding the compound's physical properties and its reactivity. unistra.fr

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. For this compound, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to assess the purity of the final product and to monitor the progress of a chemical reaction in real-time. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. imist.ma The GC component separates compounds based on their volatility and interaction with a stationary phase within a capillary column. imist.ma The separated compounds then enter the mass spectrometer, which provides detailed structural information, enabling their identification. imist.ma

While this compound itself may have limited volatility, GC-MS is highly effective for analyzing more volatile starting materials, byproducts, or derivatives. The technique is widely used for multiresidue analysis of various organic compounds. researchgate.net In a synthetic process, GC-MS can be used to monitor the disappearance of reactants or the appearance of products, providing a clear picture of the reaction's progress and endpoint. nemi.gov

| Parameter | Typical Conditions |

| GC System | Agilent 6890 or similar |

| Column | HP-5 (5% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) |

| Application | Purity analysis of volatile precursors; Monitoring reaction byproducts |

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile or thermally unstable compounds like this compound. core.ac.uk In HPLC, the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure.

This method is exceptionally well-suited for determining the purity of this compound by separating it from any non-volatile impurities or unreacted starting materials. For quantitative analysis, a calibration curve is constructed from standards of known concentration, allowing for the precise determination of the compound's concentration in a sample. A common setup for a related compound, methyl 2-chlorothiazole-5-carboxylate, utilizes a C18 reverse-phase column with UV detection, a method directly applicable to the analysis of this compound.

| Parameter | Typical Conditions |

| Technique | Reverse-Phase HPLC |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Application | Purity assessment; Quantitative analysis; Reaction monitoring |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. irjweb.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. Such calculations would provide a foundational understanding of the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-chlorooxazole-5-carboxylate, DFT studies would be employed to determine its most stable three-dimensional shape (conformation). By calculating the energies of different spatial arrangements of its atoms, researchers can identify the lowest energy conformer, which is the most likely structure to be observed. These calculations, often performed using basis sets like B3LYP/6-311G++(d,p), would reveal the relative stabilities and rotational barriers within the molecule, particularly around the ester group. irjweb.comnih.gov However, specific studies detailing the conformational analysis and energetics for this compound are not present in the available literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A small gap suggests the molecule is more reactive. nih.gov For this compound, a HOMO-LUMO analysis would identify which parts of the molecule are most likely to be involved in electron donation and acceptance, thus predicting its behavior in chemical reactions. Specific calculated values for the HOMO, LUMO, and the energy gap for this compound have not been reported in the searched literature.

Below is a representative table illustrating the kind of data a HOMO-LUMO analysis would provide:

Table 1: Hypothetical Frontier Molecular Orbital Parameters| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value not available | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Value not available | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Value not available | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com An MEP analysis of this compound would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the ester, and electron-poor regions. This information is invaluable for predicting how the molecule would interact with other reagents or biological receptors. nih.gov However, published MEP maps specific to this compound could not be located.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically placed in a simulated box of solvent like water, would reveal how the molecule behaves in a solution. researchgate.netajchem-a.com These simulations provide insights into solvation effects, conformational flexibility, and the formation of intermolecular interactions such as hydrogen bonds. researchgate.net This data is crucial for understanding how the molecule behaves in a biological environment. Specific MD simulation studies for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. nih.govmaterialsciencejournal.org These theoretical spectra can be compared with experimentally obtained spectra to confirm the molecule's structure and to validate the computational model used. materialsciencejournal.org For instance, DFT calculations could predict the 1H and 13C NMR spectra of this compound, which could then be matched against laboratory measurements to ensure the correct synthesis and characterization of the compound. A detailed theoretical versus experimental spectroscopic comparison for this molecule has not been published.

In Silico Docking and Ligand-Protein Interaction Studies of Derivatives

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates. researchgate.net If derivatives of this compound were being investigated for therapeutic potential, docking studies would be performed to predict how they might bind to a specific protein target. acs.org The results would provide information on binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.net Such studies could guide the synthesis of more potent and selective derivatives. At present, there are no published docking studies involving derivatives of this compound in the searched scientific databases.

Below is an example of a data table that would be generated from such a study:

Table 2: Illustrative In Silico Docking Data| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | e.g., COX-2 | Value not available | e.g., Arg120, Tyr355 |

| Derivative B | e.g., COX-2 | Value not available | e.g., Val523, Ser353 |

| Derivative C | e.g., COX-2 | Value not available | e.g., Arg513, Phe518 |

Q & A

Q. What are the established synthetic routes for Ethyl 2-chlorooxazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of oxazole derivatives often involves cyclization reactions. For this compound, a plausible route could involve chlorination of a precursor oxazole ester. For example, a similar compound, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, was synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization and chlorination steps . Key variables include:

- Temperature control : Excessive heat during chlorination (e.g., using PCl₅) may lead to decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution at the oxazole ring.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product.

- Table 1 : Synthetic Approaches for Analogous Oxazole Derivatives

| Precursor | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | NH₂OH·HCl, NaOH, Cl₂ gas | 65-78 | >95% | |

| 5-Hydroxyisoxazole ester | PCl₅, reflux in DCM | 72 | 98% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The ester methyl group (COOCH₂CH₃) appears as a triplet at δ ~1.3 ppm (CH₃) and a quartet at δ ~4.3 ppm (CH₂). The oxazole proton (C4-H) resonates as a singlet at δ ~8.2 ppm due to electron-withdrawing effects of the chloro and ester groups .

- ¹³C NMR : The carbonyl (C=O) of the ester group appears at δ ~165 ppm, while the oxazole carbons (C2 and C5) fall in δ ~150-160 ppm .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~680 cm⁻¹ (C-Cl stretch) confirm functional groups .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal XRD (e.g., using SHELXL ) resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between the oxazole ring and ester moiety .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols. Electrostatic discharge-safe tools are recommended due to potential flammability .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

- Storage : Store in airtight containers at 2-8°C to minimize degradation. Incompatible with strong oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of the chloro and ester groups in this compound for targeted derivatization?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites:

- Electrostatic Potential Maps : The chloro group’s electron-withdrawing effect directs nucleophilic attack to C5 of the oxazole ring.

- Frontier Molecular Orbital Analysis : The LUMO is localized on the oxazole ring, favoring reactions with nucleophiles (e.g., Suzuki coupling at C4 ).

- Transition State Modeling : Predict activation barriers for ester hydrolysis under acidic vs. basic conditions .

Q. What strategies resolve discrepancies in crystallographic data between experimental (XRD) and computational (molecular modeling) results for this compound?

- Methodological Answer :

- Refinement Protocols : Use SHELXL to refine XRD data with restraints for thermal parameters (ADPs). Discrepancies in bond lengths >0.02 Å may indicate disordered regions or twinning.

- DFT-Optimized Geometry Comparison : Align computational models (e.g., Gaussian-optimized structures) with XRD coordinates using software like Mercury. Deviations in dihedral angles >5° suggest conformational flexibility or crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) to explain lattice stabilization forces not captured in gas-phase simulations .

Q. How does the electronic structure of the oxazole ring influence the compound's stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies :

- Acidic Conditions (pH <3) : Protonation of the oxazole nitrogen (pKa ~1.5) disrupts aromaticity, leading to ring-opening via hydrolysis of the ester group.

- Basic Conditions (pH >10) : Ester saponification generates a carboxylate, destabilizing the oxazole ring through increased electron density.

- Kinetic Monitoring : Use HPLC-MS to track degradation products. Half-life (t₁/₂) decreases exponentially above pH 9 .

- Theoretical Insights : NBO analysis shows delocalization energy (~30 kcal/mol) stabilizes the oxazole ring at neutral pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.